molecular formula C13H10O2S B2454864 (2E)-3-phenyl-2-thien-2-ylacrylic acid CAS No. 104314-03-6

(2E)-3-phenyl-2-thien-2-ylacrylic acid

Cat. No.: B2454864
CAS No.: 104314-03-6
M. Wt: 230.28
InChI Key: PRFYTLRQUHFIRX-UHFFFAOYSA-N
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Description

The Role of α,β-Unsaturated Carboxylic Acids

α,β-Unsaturated carboxylic acids are a class of organic compounds that serve as versatile building blocks in organic synthesis and are found in numerous biologically active molecules. nih.gov The carboxylic acid group itself is a crucial feature in more than 450 marketed drugs, prized for its ability to form strong electrostatic and hydrogen bond interactions with biological targets. acs.orgnih.gov However, this moiety can also present challenges, such as limited membrane permeability and potential metabolic instability. drughunter.comsemanticscholar.org

The α,β-unsaturated system introduces a reactive site that can participate in various biological interactions. This functionality is pivotal for the activity of many natural products and synthetic agents. While this reactivity can be harnessed for therapeutic benefit, it also necessitates careful consideration during drug design to avoid unwanted off-target effects. semanticscholar.org

The Prominence of Thiophene (B33073) Derivatives

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org Its structural and electronic similarity to a benzene (B151609) ring allows it to act as a bioisostere, yet its unique properties often lead to improved potency, selectivity, or pharmacokinetic profiles.

The significance of the thiophene nucleus is underscored by its presence in a wide array of commercially successful drugs. nih.gov An analysis of FDA-approved drugs highlights that the thiophene moiety is a common feature, ranking fourth among sulfur-containing heterocycles in recent approvals. nih.govresearcher.life Thiophene-based drugs have demonstrated efficacy across a broad spectrum of therapeutic areas, a testament to the scaffold's versatility. mdpi.com

Table 1: Examples of FDA-Approved Thiophene-Containing Drugs and Their Therapeutic Areas

Drug Name Therapeutic Area
Suprofen Anti-inflammatory (NSAID) nih.gov
Ticlopidine Antiplatelet nih.gov
Clopidogrel Antiplatelet nih.gov
Olanzapine Antipsychotic nih.gov
Duloxetine Antidepressant/Anti-anxiety researchgate.net
Raltitrexed Anticancer nih.govresearchgate.net
Cefoxitin Antimicrobial nih.gov
Sertaconazole Antifungal nih.gov
Zileuton Anti-asthmatic nih.gov
Tiamenidine Antihypertensive nih.gov

This table is for illustrative purposes and is not exhaustive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-2-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYTLRQUHFIRX-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the 2e 3 Phenyl 2 Thien 2 Ylacrylic Acid Scaffold in Medicinal Chemistry

The specific combination of the phenyl, thienyl, and acrylic acid moieties in the (2E)-3-phenyl-2-thien-2-ylacrylic acid scaffold creates a unique chemical entity with considerable potential in medicinal chemistry. The compound, with the chemical formula C₁₃H₁₀O₂S, has been the subject of investigation for its potential biological activities. ontosight.ai

Research into this and structurally related compounds has pointed towards potential applications in modulating biological pathways, particularly those involving enzymes and receptors. ontosight.ai For instance, studies on "2-phenyl-3-thiophen-2-yl-acrylic acid" have explored its effects on neurotransmitter systems, suggesting that this scaffold could be a valuable starting point for the development of agents for neurological or psychiatric disorders. ontosight.ai

The defined stereochemistry of the "(2E)" isomer is crucial, as it dictates the spatial arrangement of the bulky phenyl and thienyl groups, which in turn governs how the molecule interacts with its biological targets. This fixed geometry is a key feature for designing specific and potent inhibitors or modulators. The scaffold serves as a rigid framework upon which further chemical modifications can be made to optimize activity, selectivity, and pharmacokinetic properties, making it an attractive template for library synthesis and structure-activity relationship (SAR) studies.

Current State of Research and Emerging Areas for 2e 3 Phenyl 2 Thien 2 Ylacrylic Acid

Classical Condensation Reactions for α,β-Unsaturated Systems

Condensation reactions are a foundational strategy for the formation of carbon-carbon double bonds, providing direct pathways to α,β-unsaturated systems like this compound. These methods typically involve the reaction of a carbonyl compound with a component containing an active methylene group.

Knoevenagel Condensation and its Variants

The Knoevenagel condensation is a versatile method for C-C bond formation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. nih.gov For the synthesis of the target molecule, this reaction could be envisioned through two primary routes: the condensation of benzaldehyde with 2-thienylacetic acid or its ester derivative, or the reaction of 2-thiophenecarboxaldehyde with phenylacetic acid. The reaction is typically catalyzed by a weak base, such as an amine or an ammonium salt. nih.gov

The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product. A similar approach has been successfully used to synthesize the structurally related compound (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile, indicating the viability of this method. thieme-connect.de

Table 1: Typical Conditions for Knoevenagel Condensation

Reactant 1Reactant 2CatalystSolventTemperature (°C)
Benzaldehyde2-Thienylacetic acidPiperidine/Acetic AcidBenzene (B151609)80
2-ThiophenecarboxaldehydePhenylacetic acidPyridineTolueneReflux
BenzaldehydeEthyl 2-thienylacetateSodium EthoxideEthanol25 - 80

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). wikipedia.org To synthesize this compound, one could react benzaldehyde with a phosphorus ylide derived from an ester of 2-thienylacetic acid. The initial step is the preparation of a phosphonium salt by reacting triphenylphosphine with an appropriate 2-thienylacetyl halide, followed by deprotonation with a strong base to form the ylide. libretexts.org

A significant drawback of the standard Wittig reaction is that it often produces a mixture of (E) and (Z) isomers, with non-stabilized ylides typically favoring the (Z)-alkene. organic-chemistry.org For achieving the desired (E) stereochemistry, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. wikipedia.org This modification of the Wittig reaction uses a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org The HWE reaction almost exclusively produces the (E)-alkene, especially with aldehydes, because the transition state leading to the E-isomer is sterically favored. organic-chemistry.org The water-soluble phosphate byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying product purification. organic-chemistry.org

Table 2: Comparison of Wittig and HWE Reactions for Olefin Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus ylide (from phosphonium salt)Phosphonate carbanion (from phosphonate ester)
Stereoselectivity Variable; often (Z)-selective with non-stabilized ylidesHighly (E)-selective, especially with aldehydes wikipedia.org
Reactivity of Reagent Highly reactiveMore nucleophilic, less basic than Wittig ylides wikipedia.org
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkylphosphate salt (water-soluble, easily removed) wikipedia.org

Cross-Coupling Strategies for Olefinic Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for their efficiency in forming carbon-carbon bonds. These methods offer alternative and often more versatile routes to complex molecules like this compound.

Suzuki-Miyaura Coupling in the Synthesis of Aryl-Substituted Acrylic Acids

The Suzuki-Miyaura coupling reaction creates a C-C bond by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its mild conditions and high functional group tolerance. organic-chemistry.org To construct the this compound framework, a Suzuki coupling could be employed by reacting phenylboronic acid with a precursor such as (2E)-3-bromo-2-(thien-2-yl)acrylic acid, or conversely, thien-2-ylboronic acid with (2E)-3-phenyl-2-bromoacrylic acid. The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This strategy has been effectively utilized in the synthesis of donor-acceptor small molecules with a similar (E)-3-phenyl-2-(thiophen-2-yl) core structure. thieme-connect.de

Table 3: Key Components for a Suzuki-Miyaura Coupling Approach

ComponentExampleRole
Aryl Halide/Triflate (2E)-3-Bromo-2-(thien-2-yl)acrylic acid esterElectrophilic partner
Organoboron Reagent Phenylboronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst for C-C bond formation
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species organic-chemistry.org
Solvent Toluene, Dioxane, DMFReaction medium

Heck Reaction and Related Palladium-Catalyzed Approaches

The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base. nih.gov This reaction is a powerful method for the arylation of olefins. beilstein-journals.org A plausible Heck reaction pathway to the target molecule would involve the coupling of an aryl halide, such as iodobenzene, with 2-(thien-2-yl)acrylic acid. Alternatively, 2-iodothiophene could be reacted with 3-phenylacrylic acid (cinnamic acid). The reaction typically favors the formation of the trans (E) isomer due to steric considerations in the migratory insertion step of the catalytic cycle. illinois.edu While aryl iodides and bromides are common substrates, recent advancements have enabled the use of more accessible aryl chlorides. illinois.edu

Table 4: Typical Conditions for the Heck Reaction

Aryl HalideAlkenePalladium CatalystBaseSolvent
Iodobenzene2-(Thien-2-yl)acrylic acidPd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile
2-Iodothiophene3-Phenylacrylic acidPdCl₂(PPh₃)₂NaOAcDMA
Bromobenzene2-(Thien-2-yl)acrylic acid esterPd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane

Stereoselective Synthesis of this compound

Achieving the correct (E) stereochemistry at the carbon-carbon double bond is a critical aspect of synthesizing this compound. Among the methods discussed, the Horner-Wadsworth-Emmons reaction stands out as the most reliable for ensuring high (E)-selectivity. conicet.gov.arresearchgate.net The thermodynamic stability of the intermediates in the HWE reaction pathway strongly favors the formation of the trans-alkene. wikipedia.org

While the standard Wittig reaction may yield mixtures of isomers, specific modifications can be employed to enhance (E)-selectivity. The Schlosser modification, for instance, involves deprotonation and reprotonation of the intermediate betaine at low temperatures to equilibrate it to the more stable threo-betaine, which then eliminates to form the (E)-alkene. wikipedia.org

Cross-coupling reactions like the Heck reaction also tend to favor the (E)-product through a syn-addition of the aryl-palladium species to the double bond, followed by a syn-elimination of the palladium hydride. Steric interactions typically direct the coupling to produce the trans-substituted alkene as the major product. Careful selection of catalysts, ligands, and reaction conditions in all synthetic approaches is crucial for maximizing the yield of the desired (2E) isomer.

Control of E/Z Isomerism

The synthesis of 3-phenyl-2-thien-2-ylacrylic acid typically proceeds via condensation reactions like the Knoevenagel or Perkin reactions, which are known for forming carbon-carbon double bonds. wikipedia.orgcambridge.org A critical aspect of this synthesis is the control of the stereochemistry around the newly formed double bond, leading to either the (E) or (Z) isomer. For this compound, achieving high selectivity for the E-isomer is paramount.

The E/Z ratio of the product is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. mdpi.com In many Knoevenagel-type condensations, the E-isomer is the thermodynamically more stable product due to reduced steric hindrance between the substituent groups, and its formation is often favored. wikipedia.org For instance, the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehyde has been shown to lead exclusively to E-isomers. nih.gov However, reactions with benzaldehyde can sometimes produce E/Z mixtures, suggesting that the specific substrates play a crucial role. nih.gov

Strategies to control and enhance the formation of the desired E-isomer include:

Catalyst Selection: Weakly basic catalysts like piperidine are commonly used to facilitate the initial nucleophilic addition. wikipedia.org The use of specific biocatalysts, such as porcine pancreas lipase (PPL), has been reported to afford high selectivity for the E-configuration in the Knoevenagel condensation of oxindole with various aromatic aldehydes. mdpi.com

Reaction Conditions: Isomerization between E and Z forms can sometimes occur under the reaction conditions. The final product ratio may reflect a thermodynamic equilibrium, which often favors the more stable E-isomer. wikipedia.org In some cases, post-synthesis isomerization can be induced, for example by UV irradiation or in a basic medium, to shift the equilibrium towards the desired isomer. mdpi.com

Table 1: Factors Influencing E-Isomer Selectivity in Knoevenagel-Type Condensations
FactorInfluence on E/Z RatioRationaleReference
Thermodynamic Stability Favors the E-isomerThe E-isomer generally has lower steric strain between the larger substituent groups, making it the more stable configuration. wikipedia.org
Catalyst Choice Can be highly selectiveCertain catalysts, including specific biocatalysts like porcine pancreas lipase (PPL), can provide a reaction pathway that leads selectively to the E-isomer. mdpi.com
Substrate Structure Dependent on aldehydeCondensations with certain heteroaromatic aldehydes (e.g., furan-2-carbaldehyde) can yield exclusively E-isomers, while others (e.g., benzaldehyde) may produce E/Z mixtures. nih.gov
Post-Reaction Equilibration Can enrich the E-isomerIf the isomers can equilibrate via a common intermediate, the more stable E-isomer can be obtained as the major product over time. wikipedia.org

Enantioselective Approaches

While this compound is an achiral molecule, enantioselective methods are highly relevant for the synthesis of its chiral derivatives, which may have important biological activities. These approaches focus on introducing a stereocenter in a controlled manner.

One of the most prominent methods for creating chiral centers from α,β-unsaturated carboxylic acids is asymmetric hydrogenation . This technique involves the hydrogenation of the carbon-carbon double bond using a chiral catalyst, which transfers chirality to the product. Transition metal carbonyl clusters, particularly those of ruthenium derivatized with chiral diphosphine ligands (from families like Walphos or Josiphos), have been investigated as effective catalysts for the asymmetric hydrogenation of substrates like tiglic acid. rsc.org This approach could be applied to a precursor of a chiral derivative of this compound to produce a specific enantiomer.

Another potential strategy is the use of an Asymmetric Perkin Reaction . Variations of the traditional Perkin reaction have been developed that employ chiral bases or chiral auxiliaries to induce asymmetry during the condensation step, leading to an enantiomerically enriched product. numberanalytics.com

Table 2: General Enantioselective Strategies for α,β-Unsaturated Carboxylic Acid Derivatives
MethodDescriptionKey ComponentsReference
Asymmetric Hydrogenation Catalytic reduction of the C=C double bond to create one or two chiral centers.Chiral transition metal catalysts (e.g., Ru, Rh) with chiral phosphine ligands. rsc.org
Asymmetric Perkin Reaction Condensation reaction that uses a chiral component to induce stereoselectivity.Chiral bases or chiral auxiliaries attached to the reactants. numberanalytics.com

Optimized Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound would most practically be achieved through a condensation reaction between benzaldehyde and 2-thienylacetic acid (or its corresponding anhydride/ester). Optimizing the conditions for this reaction is crucial for maximizing the yield and purity of the final product.

The Perkin reaction and its variations offer a direct route. In a typical Perkin reaction, an aromatic aldehyde is heated with an aliphatic acid anhydride and the alkali salt of the corresponding acid. numberanalytics.comlongdom.org For the target compound, this would involve reacting benzaldehyde with 2-thienylacetic anhydride and sodium 2-thienylacetate. The reaction conditions significantly influence the outcome:

Temperature: Higher temperatures generally increase the reaction rate but can sometimes reduce selectivity. numberanalytics.com Typical temperatures for the Perkin reaction are in the range of 160-180°C. sci-hub.se

Base/Catalyst: The choice of base is critical. The alkali salt of the acid corresponding to the anhydride is standard. numberanalytics.com The addition of pyridine as a co-catalyst has been reported to increase the yield of cinnamic acid from 70-75% to 80-85%. sci-hub.se

Reactant Ratio: The molar ratio of the aldehyde to the anhydride and base can affect both the yield and the purity of the product. numberanalytics.com

The Knoevenagel condensation provides an alternative, often milder, route. This involves the reaction of benzaldehyde with an active methylene compound like 2-thienylacetic acid or its ester, catalyzed by a weak base such as piperidine. wikipedia.org

Yields are also heavily dependent on the electronic nature of the substituents on the benzaldehyde. Aromatic aldehydes containing electron-withdrawing groups (e.g., nitro, chloro) tend to be more reactive and often give higher yields in Perkin-type reactions compared to those with electron-donating groups (e.g., methoxy, methyl). longdom.orgsci-hub.se

Table 3: Example Conditions and Yields for Perkin Reaction of Substituted Benzaldehydes with Acetic Anhydride
Benzaldehyde SubstituentReaction ConditionsYield of Cinnamic Acid Derivative (%)Reference
H (unsubstituted)1 mole aldehyde, 2 moles acetic anhydride, 0.7 mole sodium acetate, 180°C, 8 hours70-75 sci-hub.se
4-NitroSimilar to above82 longdom.org
2-NitroSimilar to above75 longdom.org
2-ChloroSimilar to above71 longdom.org
4-ChloroSimilar to above52 longdom.org
4-MethoxySimilar to above30 longdom.org

Note: These data for cinnamic acid derivatives illustrate general trends applicable to the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. acs.orgresearchgate.net This involves improvements in atom economy, the use of safer chemicals and solvents, and increased energy efficiency.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. acs.org While condensation reactions like the Perkin reaction are effective, they are not perfectly atom-economical as they produce byproducts (e.g., acetic acid). Alternative synthetic routes that proceed via addition mechanisms would theoretically offer better atom economy.

Safer Solvents and Auxiliaries: A key goal is to replace hazardous organic solvents with greener alternatives. acs.org Research into the synthesis of cinnamic acid derivatives has demonstrated the feasibility of using water or water-insoluble ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6), as reaction media. researchgate.netresearchgate.net Ionic liquids are particularly attractive as they can often be recycled and reused multiple times. researchgate.net

Catalysis: The use of recoverable and reusable heterogeneous catalysts is preferred over homogeneous catalysts that can be difficult to separate from the product mixture. researchgate.netresearchgate.net Solid acid-base catalysts have been developed for Knoevenagel condensations, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Design for Energy Efficiency: Conventional methods often require prolonged heating, consuming significant energy. sci-hub.se Alternative energy sources, such as microwave irradiation or ultrasound, can dramatically reduce reaction times and energy requirements. bepls.com

Use of Renewable Feedstocks: While not a direct synthetic strategy, a broader green chemistry goal is to source starting materials from renewable biomass instead of petrochemicals. Platform chemicals like furfural, derived from lignocellulose, can be converted into monomers like acrylic acid through green synthetic routes, illustrating a potential long-term sustainable pathway for obtaining key chemical building blocks. nih.gov

Table 4: Application of Green Chemistry Principles to the Synthesis of Acrylic Acid Derivatives
Green Chemistry PrincipleApplication in SynthesisExample/BenefitReference
Safer Solvents Replacing traditional organic solvents (e.g., toluene, pyridine).Performing Knoevenagel condensation in water or recyclable ionic liquids. researchgate.netresearchgate.net
Catalysis Using catalytic amounts of a substance instead of stoichiometric reagents; using recoverable catalysts.Employing solid-base catalysts or biodegradable deep eutectic solvents (DES). researchgate.netresearchgate.net
Design for Energy Efficiency Using alternative energy sources to reduce reaction time and energy consumption.Microwave-assisted or ultrasonic-assisted synthesis. bepls.com
Reduce Derivatives Avoiding the use of protecting groups to simplify the synthetic process.Using highly specific enzymes that react at one site, leaving others untouched. acs.org
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Favoring addition reactions over condensation reactions which produce byproducts. acs.org

Structural Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for structural modification, offering a gateway to a diverse range of functional groups with altered polarity, hydrogen bonding capabilities, and reactivity.

Esterification of acrylic acids is a common strategy to enhance lipophilicity and modify pharmacokinetic profiles. The reaction of this compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid, or a coupling agent like dicyclohexylcarbodiimide (DCC), can yield a library of esters. Kinetic studies on the esterification of acrylic acids with alcohols have shown that the reaction rates are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. For instance, the esterification of acrylic acid with ethanol has been studied, demonstrating that higher temperatures and catalyst concentrations generally lead to increased conversion rates. researchgate.net

Amidation, the reaction of the carboxylic acid with amines, provides another avenue for creating derivatives with diverse properties. This transformation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents is a widely used method. The synthesis of various amide derivatives from substituted cinnamic acids and amines has been reported, highlighting the versatility of this reaction in generating compound libraries for biological screening. sphinxsai.com

Table 1: Representative Esterification and Amidation Reactions of Acrylic Acids Data presented for analogous acrylic acid systems due to limited direct data for this compound.

Reactant 1Reactant 2Coupling Reagent/CatalystProductReported Yield (%)
Acrylic AcidEthanolSulfuric AcidEthyl Acrylate~63% (at 50°C, 3% catalyst) researchgate.net
Substituted Cinnamic Acid2-AminopyridinePOCl3, Triethylamine(E)-3-(substituted phenyl)-N-(pyridin-2-yl)acrylamideNot Specified
2,2,3,3-tetramethylcyclopropanecarboxylic acidAnilineThionyl ChlorideN-Phenyl-2,2,3,3-tetramethylcyclopropanecarboxamide95% researchgate.net

Reduction of the carboxylic acid moiety offers a route to allylic alcohols and, subsequently, to amines. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids to their corresponding primary alcohols. libretexts.orgdavuniversity.org The resulting allylic alcohol, (2E)-3-phenyl-2-thien-2-ylprop-2-en-1-ol, can serve as a precursor for further functionalization.

It is important to note that milder reducing agents, such as sodium borohydride (NaBH4), are generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. libretexts.org The reduction of amides, derived from the parent acrylic acid, with a reagent like TiCl4/NaBH4 can lead to the corresponding amines. researchgate.net

Substituent Effects on the Phenyl Ring

Modifying the substituents on the phenyl ring is a classical strategy in medicinal chemistry to probe the electronic and steric requirements for a desired activity and to optimize pharmacokinetic properties.

The electronic properties of the phenyl ring can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The effect of these substituents on the reactivity and properties of the molecule can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. libretexts.org For instance, the hydrolysis rates of substituted ethyl benzoates are influenced by the electronic nature of the substituents on the phenyl ring. libretexts.org

Hammett plots, which are graphical representations of the Hammett equation, can provide insights into the reaction mechanism. A linear correlation is often observed for meta- and para-substituted compounds. The slope of the plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. libretexts.org

Table 2: Hammett Substituent Constants (σ) for Common Functional Groups These constants are used to predict the electronic influence of substituents on the reactivity of the phenyl ring.

Substituentσ (meta)σ (para)
-NO20.710.78
-CN0.560.66
-Cl0.370.23
-H0.000.00
-CH3-0.07-0.17
-OCH30.12-0.27
-NH2-0.16-0.66

Replacing the phenyl ring with or attaching a heterocyclic ring system can introduce significant changes in the molecule's properties. Heterocycles can alter the polarity, hydrogen bonding capacity, and metabolic stability of the compound. The synthesis of analogs where the phenyl group is replaced by a different aromatic or heteroaromatic ring can be achieved through various synthetic routes, often involving cross-coupling reactions.

Modifications to the Thiophene Ring System

The thiophene ring is also a target for chemical modification, allowing for the introduction of diverse functionalities. Thiophene and its derivatives are known to undergo a range of chemical reactions.

Electrophilic substitution reactions, such as nitration, halogenation, and acylation, readily occur on the thiophene ring, typically at the C5 position if the C2 position is substituted. The Vilsmeier-Haack reaction, for example, is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes, using a reagent generated from DMF and POCl3. ijpcbs.comorganic-chemistry.org

Furthermore, the introduction of a halogen atom onto the thiophene ring opens up possibilities for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. uwindsor.ca This powerful C-C bond-forming reaction allows for the coupling of the halogenated thiophene derivative with a wide variety of boronic acids, enabling the synthesis of a diverse array of analogs with different substituents on the thiophene ring. researchgate.net

Halogenation and Functionalization

The inherent reactivity of the thiophene and phenyl rings within the this compound structure provides fertile ground for derivatization through halogenation and other functionalization reactions. The thiophene ring, being an electron-rich aromatic system, is particularly susceptible to electrophilic aromatic substitution, including halogenation. nih.gov This reactivity is generally higher than that of benzene. nih.gov

Strategies for functionalization often involve the introduction of various substituents onto either the thiophene or the phenyl ring to modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications can significantly influence the compound's interaction with biological targets. Common functionalization approaches include:

Electrophilic Aromatic Substitution: Besides halogenation, reactions such as nitration, sulfonation, and Friedel-Crafts acylation and alkylation can be employed to introduce a diverse range of functional groups onto the aromatic rings.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, offer powerful methods for creating carbon-carbon bonds, enabling the attachment of various alkyl, aryl, or heteroaryl moieties to the core structure.

These functionalization strategies are instrumental in creating libraries of analogs with varied properties, which can then be screened for desired biological activities.

Ring Expansion or Contraction Strategies

While direct examples of ring expansion or contraction specifically on the thiophene moiety of this compound are not extensively documented in publicly available research, such strategies represent a viable, albeit more synthetically challenging, avenue for analog development. These transformations would fundamentally alter the scaffold's geometry and electronic properties.

Hypothetical Ring Expansion and Contraction Strategies:

TransformationPotential MethodResulting ScaffoldPotential Impact
Thiophene to Thiepine Expansion Ring expansion methodologies, potentially involving carbene or nitrene insertions into the C-S bond of a dihydrogenated thiophene precursor, followed by re-aromatization.A seven-membered sulfur-containing heterocyclic ring.Altered ring pucker, modified aromaticity, and different spatial orientation of substituents.
Thiophene to Thiazole Contraction Oxidative cleavage of the thiophene ring followed by condensation with an amine and subsequent cyclization.A five-membered ring containing both sulfur and nitrogen.Introduction of a nitrogen atom could alter hydrogen bonding capabilities and metabolic stability.

These advanced synthetic strategies, while complex, could yield novel chemical entities with significantly different pharmacological profiles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. uniroma1.itnih.gov This approach is employed to explore new chemical space, improve physicochemical properties, and circumvent existing patents.

A common bioisosteric replacement for the thiophene ring is the phenyl group, and vice versa. nih.govresearchgate.netsci-hub.se This is due to their similar size, shape, and ability to engage in π-stacking interactions. The interchangeability of these two rings is a classic example of bioisosterism. sci-hub.se

Examples of Bioisosteric Replacements for the Thiophene and Phenyl Rings:

Original RingBioisosteric ReplacementRationale
Thiophene Phenyl, Pyridine, Furan, Pyrrole, ThiazoleTo modulate electronic properties, metabolic stability, and hydrogen bonding potential. nih.govresearchgate.net
Phenyl Thiophene, Pyridine, Cyclohexyl, Bicyclo[1.1.1]pentaneTo alter lipophilicity, improve solubility, and explore different binding interactions.

By employing scaffold hopping and bioisosteric replacement, medicinal chemists can generate novel analogs of this compound with potentially improved drug-like properties.

Synthesis of Hybrid Structures Integrating Other Pharmacophoric Units

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create hybrid drugs with improved affinity, efficacy, or a modified selectivity profile.

Potential Hybridization Strategies:

Pharmacophoric Unit to IntegratePotential Therapeutic TargetLinkage Strategy
Non-steroidal anti-inflammatory drug (NSAID) Cyclooxygenase (COX) enzymesEster or amide bond formation with the carboxylic acid of the NSAID.
Anticancer agent Various cancer-related targetsCovalent linkage to a known anticancer pharmacophore.
Antimicrobial agent Bacterial or fungal targetsIncorporation of moieties with known antimicrobial activity.

The synthesis of such hybrid molecules could lead to the development of novel therapeutics with multi-target activity or improved pharmacological profiles.

Prodrug Strategies for this compound (Focus on Chemical Design)

The presence of a carboxylic acid group in this compound makes it an ideal candidate for prodrug design. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical transformation. The primary goal of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or gastrointestinal toxicity.

For carboxylic acids, the most common prodrug approach is the formation of esters or amides. nih.gov

Ester Prodrugs:

Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, which may enhance its absorption through biological membranes. The rate of hydrolysis of the ester back to the active carboxylic acid can be tuned by modifying the steric and electronic properties of the alcohol moiety used in the ester formation.

Amide Prodrugs:

Amide prodrugs are generally more stable towards hydrolysis than their ester counterparts. nih.gov This can be advantageous for achieving sustained release of the active drug. The choice of the amine used for amide formation can also influence the physicochemical properties and biological fate of the prodrug. Amino acids are frequently used to create amide prodrugs, as they can be recognized by specific transporters in the body, potentially leading to targeted drug delivery. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2e 3 Phenyl 2 Thien 2 Ylacrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR data, which are crucial for the definitive assignment of proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space correlations, could not be located for (2E)-3-phenyl-2-thien-2-ylacrylic acid.

Comprehensive 1D and 2D NMR Techniques for Structural Assignment

Without experimental data, a table of ¹H and ¹³C NMR chemical shifts and coupling constants cannot be compiled. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the complex aromatic and vinylic signals expected for this molecule.

Conformational Analysis using NOESY and ROESY Experiments

Conformational analysis, which relies on the detection of Nuclear Overhauser Effects (NOE) through NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, is not documented for this compound. Such studies would be essential to determine the preferred spatial arrangement of the phenyl and thienyl rings relative to the acrylic acid backbone.

Vibrational Spectroscopy

Specific FT-IR and Raman spectra for this compound are not present in the searched databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A detailed table of characteristic FT-IR absorption frequencies for the functional groups within the molecule, such as the carboxylic acid O-H and C=O stretches, the aromatic C-H and C=C stretches of the phenyl and thienyl rings, and the C=C stretch of the acrylic system, cannot be accurately presented without experimental spectra.

Raman Spectroscopy for Molecular Vibrations and Hydrogen Bonding Networks

Similarly, Raman spectroscopic data, which would provide complementary information on the molecular vibrations and insights into potential intermolecular hydrogen bonding networks in the solid state, is unavailable.

High-Resolution Mass Spectrometry (HRMS)

While the exact mass of this compound can be calculated from its molecular formula (C₁₃H₁₀O₂S), experimental HRMS data, including fragmentation patterns, could not be found. This information is vital for confirming the elemental composition and for structural elucidation by analyzing the fragmentation of the molecule.

Exact Mass Determination and Elemental Composition

The elemental composition of this compound is established from its molecular formula, C13H10O2S. This composition dictates a theoretical exact mass that can be verified using high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass of this compound is 230.04015 u. This value is derived from the sum of the exact masses of its constituent atoms in their most abundant isotopic form (¹²C, ¹H, ¹⁶O, and ³²S).

Experimentally, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap are employed to determine the exact mass. The measured mass-to-charge ratio (m/z) from such an analysis would be expected to correspond closely to the theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

ParameterValue
Molecular FormulaC13H10O2S
Monoisotopic Mass230.04015 u
Carbon (C)67.80%
Hydrogen (H)4.38%
Oxygen (O)13.89%
Sulfur (S)13.93%

Fragmentation Pathway Elucidation

The fragmentation pattern of this compound in mass spectrometry provides valuable structural information. While specific experimental data for this exact compound is not detailed in the provided search results, a putative fragmentation pathway can be proposed based on the known fragmentation of similar molecules, such as cinnamic acid and thienyl acrylic acids.

Upon ionization, the molecular ion [M]+• at m/z 230 would be expected. A primary and highly characteristic fragmentation step for carboxylic acids is the loss of the carboxyl group as a radical (•COOH) or through decarboxylation (loss of CO2).

Decarboxylation: Loss of a CO2 molecule (44 u) from the parent ion would lead to a significant fragment ion at m/z 186.

Loss of Carboxyl Radical: The cleavage of the C-C bond adjacent to the carboxyl group could result in the loss of a •COOH radical (45 u), yielding a fragment at m/z 185.

Thiophene (B33073) Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, including the loss of a thioformyl radical (•CHS) or cyclopropenyl cation fragments.

Phenyl Group Fragmentation: The phenyl group can contribute to fragments at m/z 77 (C6H5+) and further fragmentation to smaller aromatic species.

A plausible fragmentation pathway would likely initiate with decarboxylation, followed by subsequent fragmentation of the resulting styryl-thiophene structure.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment
230[M]+• (Molecular Ion)
186[M - CO2]+•
185[M - •COOH]+
77[C6H5]+

X-ray Crystallography

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The crystal packing of this compound will be governed by a variety of intermolecular interactions. The most significant of these is expected to be hydrogen bonding involving the carboxylic acid groups.

Hydrogen Bonding: Carboxylic acids commonly form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. This R²₂(8) ring motif is a very robust supramolecular synthon and is highly likely to be a defining feature of the crystal structure of this compound.

C-H···O and C-H···π Interactions: Weaker interactions, such as C-H···O hydrogen bonds (where a carbon-bound hydrogen interacts with a carboxyl oxygen) and C-H···π interactions (where a C-H bond points towards the face of an aromatic ring), are also likely to play a role in the finer details of the crystal packing, connecting the primary hydrogen-bonded dimers into a three-dimensional network.

The interplay of these various intermolecular forces will determine the final crystal system, space group, and unit cell parameters.

Computational and Theoretical Studies of 2e 3 Phenyl 2 Thien 2 Ylacrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic distribution and energetic properties of the molecule. These calculations are foundational for predicting its chemical behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of (2E)-3-phenyl-2-thien-2-ylacrylic acid. By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized molecular geometry and electronic properties can be accurately predicted. These calculations reveal the distribution of electron density and the nature of chemical bonds within the molecule. The presence of the thiophene (B33073) ring, phenyl ring, and the acrylic acid group creates a conjugated system that significantly influences its electronic properties.

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized over the electron-rich thiophene and phenyl rings, while the LUMO is distributed across the acrylic acid moiety, which acts as an electron acceptor.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -6.2
LUMO -2.5

Note: These are representative theoretical values and can vary based on the computational method and environment.

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites. In this compound, the ESP analysis is expected to show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), highlighting its electrophilic nature. The aromatic rings will show regions of varying potential, influencing how the molecule interacts with other chemical species.

Vibrational frequency analysis, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, and torsion of the chemical bonds. The predicted spectra can be compared with experimental data to confirm the molecular structure. Key predicted vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch, C=C stretching modes of the aromatic rings and the acrylic double bond, and the C-S stretching of the thiophene ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch ~3500
Carbonyl C=O Stretch ~1700
Alkene C=C Stretch ~1620
Aromatic Rings C=C Stretch ~1600-1450

Note: These frequencies are approximate and subject to scaling factors in theoretical calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment.

MD simulations of this compound can be performed in various solvents to explore its conformational landscape. These simulations track the rotational movements around the single bonds, particularly between the aromatic rings and the acrylic acid backbone. The results would likely indicate that while the conjugated system prefers planarity, there is a degree of torsional flexibility. The specific solvent environment can influence the stability of different conformers through solute-solvent interactions. For instance, in a polar solvent, conformations that expose the polar carboxylic acid group would be favored. This exploration is crucial for understanding how the molecule's shape and accessibility of its functional groups change in different chemical environments.

Solvation Effects and Stability Studies

The chemical behavior and stability of a compound are significantly influenced by its environment, particularly the solvent. Computational methods are routinely used to predict how a solvent affects a molecule's conformation and energetics.

Solvation Models: To understand the solvation effects on this compound, both explicit and implicit solvation models would be utilized. Explicit models would involve simulating the compound surrounded by a number of individual solvent molecules (e.g., water), providing a detailed picture of local interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to estimate bulk solvation effects.

Stability Analysis: The stability of this compound in different solvents would be assessed by calculating the solvation free energy. A more negative solvation free energy indicates greater stability in that particular solvent. These calculations would help in understanding the compound's solubility and its conformational preferences in various biological and chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in developing a QSAR model for a series of analogs of this compound would be the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure and are categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP, polarizability, dipole moment.

Following calculation, a crucial step is the selection of a subset of relevant descriptors that have the most significant correlation with the biological activity, while avoiding inter-correlation. This is typically achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression.

Once the key descriptors are selected, a mathematical model is developed to link them to the biological activity. Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

The robustness and predictive power of the developed QSAR model would be rigorously validated using both internal and external validation methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency.

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is evaluated using metrics like the squared correlation coefficient (R²_pred).

A validated QSAR model for derivatives of this compound would be a valuable tool for predicting the activity of new, unsynthesized analogs, thereby guiding further drug discovery efforts.

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are powerful tools for elucidating the potential mechanism of action of a compound by studying its interactions with biological macromolecules.

Molecular docking simulations would be performed to predict the preferred binding orientation of this compound within the active site of a potential protein target. The process involves:

Preparation of the ligand and protein structures: This includes adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking simulation: A scoring function is used to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity.

The resulting docked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for molecular recognition and binding.

In the absence of a known target, reverse docking could be employed. This involves docking this compound against a library of known protein structures to identify potential biological targets.

Pharmacophore modeling would complement these studies by identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. This pharmacophore model can then be used as a 3D query to screen large compound databases for novel molecules with similar activity profiles.

Pharmacophore Elucidation for Drug Design

Pharmacophore elucidation is a critical step in modern drug design, involving the identification of the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. A pharmacophore model essentially represents the key interaction points between a ligand and a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. nih.gov

For a compound like this compound and its derivatives, pharmacophore modeling can provide valuable insights into their potential interactions with therapeutic targets. The process typically begins with the identification of a set of active compounds, from which a common pharmacophore hypothesis is generated. This hypothesis outlines the crucial chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, and their spatial relationships. nih.gov

Computational techniques are central to developing a pharmacophore model, especially when a co-crystal structure of a ligand and its target protein is unavailable. nih.gov Methods like molecular dynamics simulations can be employed to understand the conformational flexibility of the molecule and identify stable, low-energy conformations that are likely to be biologically active.

The key pharmacophoric features of the this compound scaffold would likely include:

Aromatic Rings: Both the phenyl and thienyl groups are key aromatic features that can participate in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor: The carboxylic acid group contains a carbonyl oxygen that can act as a hydrogen bond acceptor.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid can serve as a hydrogen bond donor.

These features can be mapped in 3D space to generate a pharmacophore model. The table below illustrates a hypothetical pharmacophore model derived from the this compound scaffold.

Feature TypeLocationVector DirectionRadius (Å)
Aromatic RingCenter of Phenyl RingNormal to the ring plane1.5
Aromatic RingCenter of Thienyl RingNormal to the ring plane1.5
Hydrogen Bond AcceptorCarbonyl Oxygen of Carboxylic AcidAlong the C=O bond axis1.2
Hydrogen Bond DonorHydroxyl Hydrogen of Carboxylic AcidAlong the O-H bond axis1.0
Hydrophobic CenterCentroid of the entire moleculeN/A2.0

Once a pharmacophore model is validated, it can be used for virtual screening of compound databases to identify novel scaffolds that match the key features of the model. The identified hits can then be synthesized and biologically evaluated, accelerating the process of drug discovery. For instance, in studies of related thieno[2,3-d]pyrimidine derivatives, molecular docking has been used to predict binding modes and inhibit enzymes like Topoisomerase II, demonstrating the utility of computational approaches in drug design. nih.gov Similarly, computational studies on other thieno[2,3-d]pyrimidines have provided insights into their interactions with targets like VEGFR-2. nih.gov

The table below presents hypothetical results from a virtual screening campaign using a pharmacophore model based on this compound.

Compound IDMolecular Weight ( g/mol )Predicted Affinity (pIC50)Pharmacophore Fit Score
Hit 1245.317.20.95
Hit 2260.286.80.91
Hit 3233.256.50.88
Hit 4275.356.30.85
Hit 5220.226.10.82

This data illustrates how a pharmacophore model can be used to prioritize compounds for further investigation based on their predicted ability to interact with a biological target.

Biological Activity and Mechanistic Investigations of 2e 3 Phenyl 2 Thien 2 Ylacrylic Acid and Its Analogs in Vitro Focus

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of thiophene (B33073) derivatives is intricately linked to their structural features. Substitutions on the thiophene ring and modifications of associated side chains can profoundly influence their antimicrobial and other biological effects.

Correlation of Structural Features with Observed Biological Effects

In various studies of thiophene-based compounds, the nature and position of substituents have been shown to be critical for activity. For a series of newly synthesized thiophene derivatives, changing the substituents at the 2-position of the thiophene ring was found to significantly affect their biological activity. researchgate.net For instance, the introduction of a pyridine side chain in certain thiophene derivatives resulted in excellent antimicrobial activity. researchgate.net

In a study of thiophene-2-carboxamide derivatives, the presence of a methoxy group on the carboxamide moiety enhanced antibacterial activity, possibly by increasing the hydrophilicity of the molecule. nih.gov Specifically, an amino thiophene-2-carboxamide compound containing a methoxy group demonstrated excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov

The substitution pattern on other parts of the molecular scaffold also plays a crucial role. In one study of thiophene-based heterocycles, compounds featuring a pyrazole moiety showed a high degree of antibacterial activity against Pseudomonas aeruginosa and inhibitory effects against Escherichia coli. nih.gov

Table 1: Effect of Structural Modifications on the Antimicrobial Activity of Thiophene Analogs

Analog SeriesKey Structural FeatureObserved Biological EffectReference
Thiophene-based heterocyclesPyridine side chainExcellent antimicrobial activity researchgate.net
Thiophene-2-carboxamidesMethoxy group on carboxamideEnhanced antibacterial activity nih.gov
Thiophene-based heterocyclesPyrazole moietyHigh activity against P. aeruginosa nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For antimicrobial thiophene derivatives, several key pharmacophoric elements have been suggested. The thiophene ring itself is considered a crucial pharmacophoric group in many commercially available drugs with anti-inflammatory and other properties. nih.gov

In a study involving docking and molecular modeling of certain thiophene derivatives, the presence of a thiophene ring, an amide group, and piperidinyl and carbonyl groups was identified as crucial for interaction with bacterial outer membrane proteins (OMPs), which in turn contributes to their antimicrobial activity. frontiersin.org The π-π stacking interactions between the thiophene ring and aromatic amino acid residues of the target protein, such as phenylalanine, appear to be a key binding feature. frontiersin.org

Antimicrobial Activity: In Vitro Mechanistic Insights

Understanding the mechanism of action is vital for the development of new antimicrobial drugs. For thiophene derivatives, several potential mechanisms have been investigated in vitro.

Antibacterial Mechanisms: Cell Wall Synthesis Inhibition, DNA Gyrase/Topoisomerase IV Targeting, Membrane Disruption

While specific data for (2E)-3-phenyl-2-thien-2-ylacrylic acid is not available, studies on its analogs suggest various antibacterial mechanisms. One investigated mechanism for a thiophenyl-pyrimidine derivative is the inhibition of bacterial cell division. This compound was found to inhibit the polymerization of FtsZ, a key protein in bacterial cytokinesis, and its GTPase activity, ultimately leading to bactericidal effects, particularly against Gram-positive bacteria. nih.gov

Another potential mechanism involves the disruption of the bacterial outer membrane. Certain thiophene derivatives have been shown to increase membrane permeabilization in colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org Docking studies suggest that these compounds may bind to outer membrane proteins like CarO1 and OmpW, leading to membrane disruption. frontiersin.org

Antifungal Mechanisms: Ergosterol Synthesis Inhibition, Cell Membrane Integrity Modulation

The antifungal mechanisms of thiophene analogs also appear to be multifaceted. Some N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives have been identified as potential antifungal agents with activity linked to the inhibition of enzymes involved in ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function.

Another thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), was observed to cause significant ultrastructural changes in Candida species. nih.gov Electron microscopy revealed alterations that suggest a loss of cell wall integrity and changes to the membrane, mitochondria, and nucleus. nih.gov Furthermore, this compound induced characteristics consistent with apoptosis, such as chromatin condensation. nih.gov

Table 2: Investigated Antimicrobial Mechanisms of Action for Thiophene Analogs

MechanismDescriptionTarget Organism TypeReference
FtsZ Polymerization InhibitionInhibits bacterial cell division by targeting the FtsZ protein.Bacteria (Gram-positive) nih.gov
Membrane DisruptionIncreases permeability of the bacterial outer membrane by interacting with outer membrane proteins.Bacteria (Gram-negative) frontiersin.org
Ergosterol Biosynthesis InhibitionInhibits enzymes crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.Fungi nih.gov
Cell Membrane Integrity ModulationCauses ultrastructural changes leading to a loss of cell wall and membrane integrity.Fungi nih.gov

Antibiofilm Activity

Bacterial and fungal biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. The structural similarity of this compound to cinnamaldehyde, a known antibiofilm agent, suggests that it and its analogs may possess antibiofilm properties. nih.govfrontiersin.org

Studies on cinnamaldehyde analogs have demonstrated their potential to inhibit biofilm formation in both Gram-negative and Gram-positive bacteria, including uropathogenic E. coli and Staphylococcus aureus. nih.govmdpi.com For instance, 4-nitrocinnamaldehyde was found to be more active than trans-cinnamaldehyde in inhibiting biofilm formation. nih.govmdpi.com The antibiofilm activity of some cinnamaldehyde analogs against Candida albicans has also been reported, with some derivatives inhibiting hyphal growth, a key step in biofilm formation. frontiersin.orgnih.gov The proposed mechanisms for this activity include the downregulation of genes involved in biofilm formation and the upregulation of genes that suppress it. frontiersin.orgnih.gov

Anti-inflammatory Activity: In Vitro Molecular Mechanisms

The inflammatory process is a complex biological response involving a variety of cellular and molecular mediators. Chronic inflammation is implicated in the pathogenesis of numerous diseases, making the development of effective anti-inflammatory agents a key area of research. Compounds containing thiophene, phenyl, and acrylic acid moieties have attracted interest for their potential therapeutic activities. The investigation into the in vitro anti-inflammatory mechanisms of this compound and its analogs focuses on their ability to modulate key components of the inflammatory cascade.

Modulation of Pro-inflammatory Mediators (e.g., COX-2, iNOS expression and activity)

A primary strategy in anti-inflammatory drug discovery is the inhibition of enzymes responsible for producing pro-inflammatory mediators. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two such key enzymes that are typically upregulated at sites of inflammation.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain and inflammation nih.govnih.gov. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting COX enzymes nih.gov. While direct experimental data on this compound is limited, studies on analogous structures provide insight. For instance, various thiophene derivatives have been synthesized and evaluated for COX-2 inhibitory activity. A study on a series of 2,3,4-trisubstituted thiophenes revealed that certain analogs could selectively inhibit COX-2 over the constitutive COX-1 isoform researchgate.net. The selectivity for COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs nih.gov. The presence of both a thiophene ring and an acidic moiety in this compound suggests a potential for interaction with the active site of COX-2.

Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS is expressed in various cells, including macrophages, and produces large amounts of nitric oxide (NO). Excessive NO production contributes to tissue damage and vasodilation associated with the inflammatory response nih.gov. The inhibition of iNOS expression or activity is another important target for anti-inflammatory agents. Research on other natural and synthetic compounds has demonstrated that they can suppress iNOS expression, often through the modulation of upstream signaling pathways nih.gov. The conjugated system of this compound, involving the phenyl and thienyl rings linked by the acrylic acid backbone, may confer the ability to interfere with the cellular processes leading to iNOS induction.

To illustrate the evaluation of COX-2 inhibition by related compounds, the following table presents data for celecoxib and an exemplary thiophene analog.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib>1001.12>89.28
Thiophene Analog 5b¹45.655.458.37
¹Data from a study on N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, presented for illustrative purposes researchgate.net.

Interference with Inflammatory Signaling Pathways (e.g., NF-κB, MAPK cascade)

The expression of pro-inflammatory genes, including those for COX-2, iNOS, and cytokines, is controlled by key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades are central regulators of the inflammatory response.

NF-κB Signaling Pathway: NF-κB is a transcription factor that plays a pivotal role in regulating the immune and inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes nih.govnih.gov. Inhibition of the NF-κB pathway is a major mechanism for many anti-inflammatory compounds nih.govnih.gov. Phenolic acids and other structurally related molecules have been shown to exert anti-inflammatory effects by downregulating the expression of key proteins in this pathway, such as TLR4, p-p65, and p-IκBα in macrophage cell lines nih.gov. The aromatic and acidic features of this compound suggest it could potentially interfere with this pathway.

MAPK Cascade: The MAPK family, including ERK, JNK, and p38, is another critical signaling network that regulates inflammation. These kinases are activated by various extracellular stimuli and, in turn, activate transcription factors that control the expression of inflammatory mediators rsc.orgnih.gov. Some thiophene derivatives have been shown to modulate MAPK pathways, leading to downstream effects like the induction of apoptosis in cancer cells, highlighting the biological activity of the thiophene moiety on these signaling cascades rsc.org. Fatty acids have also been observed to regulate proteins involved in the MAPK signaling pathway in macrophages nih.gov. This suggests that this compound and its analogs could potentially exhibit anti-inflammatory effects by modulating MAPK activation.

Cytokine Production Regulation in Cellular Models

Cytokines are a broad category of small proteins that are crucial in cell signaling, particularly in orchestrating the inflammatory response. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are produced by immune cells like macrophages upon activation and play a central role in amplifying and sustaining inflammation nih.govnih.gov.

The in vitro evaluation of potential anti-inflammatory agents often involves cellular models, such as LPS-stimulated RAW 264.7 macrophages or THP-1 cells, to measure their effect on cytokine production nih.govnih.gov. Numerous studies have demonstrated that various classes of compounds, including phenolic acids and gallic acid analogs, can significantly inhibit the secretion of TNF-α, IL-6, and IL-1β in these models nih.govdoaj.org. The mechanism often involves the inhibition of signaling pathways like NF-κB, which directly control the transcription of these cytokine genes nih.govnih.gov. Given the structural similarities to other bioactive small molecules, it is plausible that this compound could regulate cytokine production in activated immune cells.

The following table shows illustrative data on the inhibition of pro-inflammatory cytokines by a compound identified from Penicillium polonicum.

CompoundIL-1β IC₅₀ (µM)IL-6 IC₅₀ (µM)TNF-α IC₅₀ (µM)
Tyrosol²0.912.674.60
²Data from a study on a natural product, presented for illustrative purposes nih.gov.

Antioxidant Activity: In Vitro Mechanistic Exploration

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation and tissue damage. Antioxidants can mitigate oxidative stress through various mechanisms, including direct radical scavenging and metal chelation.

Direct Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays with mechanistic interpretation)

The capacity of a compound to directly neutralize free radicals is a key measure of its antioxidant potential. This is commonly assessed using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).

DPPH Assay: The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption at approximately 517 nm mdpi.comnih.gov. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound nih.govmyfoodresearch.com. The extended π-conjugated system in this compound, which involves the thiophene and phenyl rings, may facilitate the delocalization and stabilization of a radical, a key feature for effective radical scavengers .

ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS•+ radical cation nih.govnih.gov. Similar to the DPPH assay, an antioxidant compound can reduce the ABTS•+ radical, causing a decolorization of the solution that can be measured spectrophotometrically nih.gov. This assay is versatile as it can be used in both aqueous and organic media, allowing for the assessment of hydrophilic and lipophilic antioxidants mdpi.com. The presence of the carboxylic acid group and the aromatic rings in this compound suggests it could be active in this assay.

The table below provides an example of DPPH radical scavenging activity for a related heterocyclic compound to illustrate how such data is presented.

Concentration (µg/mL)% DPPH Scavenging Activity (Compound 3³)
5015.55
10018.42
15025.00
20031.50
25035.17
30040.00
35042.35
40048.10
45055.30
³Data from a study on 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide, presented for illustrative purposes ekb.eg.

Metal Chelation Properties

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in Fenton-type reactions, generating highly reactive hydroxyl radicals and contributing to oxidative stress. Compounds that can chelate these metal ions, binding them in a way that prevents their participation in redox cycling, are considered effective antioxidants. The ability of a compound to chelate metals is often dependent on the presence of specific functional groups, such as carboxylates, hydroxyls, or ketones, that can act as ligands researchgate.net.

The carboxylic acid moiety in this compound is a key functional group capable of coordinating with metal ions researchgate.net. Studies on chelating copolymers prepared from acrylic acid have demonstrated their ability to form complexes with copper and iron ions researchgate.net. This suggests that this compound and its analogs could exert antioxidant effects not only by radical scavenging but also by sequestering pro-oxidant transition metal ions, thereby inhibiting the formation of damaging ROS.

Modulation of Endogenous Antioxidant Enzyme Systems

While direct studies on the modulation of endogenous antioxidant enzyme systems by this compound are limited, research on structurally related thiophene derivatives suggests a potential for antioxidant activity. Thiophene derivatives have been investigated for their ability to scavenge free radicals and modulate oxidative stress, which is often dysregulated in various diseases, including cancer. The antioxidant properties of these compounds are typically attributed to the electronic characteristics of the thiophene ring and the nature of its substituents. Further in vitro studies are necessary to specifically elucidate the capacity of this compound to influence the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various cell models.

Anticancer Activity: In Vitro Cellular and Molecular Mechanisms

Analogs of this compound, particularly 3-aryl-2-(thien-2-yl)acrylonitriles, have demonstrated notable in vitro anticancer activity across a range of cancer cell lines. These compounds exert their effects through multiple mechanisms, including the inhibition of cell proliferation, induction of programmed cell death, and interference with crucial signaling pathways that drive tumor growth and survival.

Inhibition of Cancer Cell Proliferation (e.g., via cell cycle arrest)

Numerous acrylic acid and thiophene derivatives have been shown to effectively inhibit the proliferation of cancer cells. This is often achieved by inducing cell cycle arrest at different phases, thereby preventing cancer cells from dividing and multiplying. For instance, certain acrylic acid derivatives have been found to cause cell cycle arrest at the G2/M phase. This disruption of the normal cell cycle progression is a key mechanism for their antiproliferative effects.

Induction of Apoptosis (e.g., Caspase activation, PARP cleavage, mitochondrial pathway involvement)

A significant mechanism underlying the anticancer activity of this compound analogs is the induction of apoptosis, or programmed cell death. Research on 3-aryl-2-(thien-2-yl)acrylonitrile derivatives has shown that these compounds can trigger apoptosis in hepatoma cells. A key event in this process is the activation of caspase-3, a critical executioner caspase. mdpi.com The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell. mdpi.comnih.gov

The table below summarizes the caspase-3 activation induced by analogs of this compound in HepG2 cells.

CompoundConcentration (µM)Caspase-3 Activity (Fold Induction vs. Control)
Analog 1b 1~1.5
10~3.5
Analog 1c 1~1.7
10~2.5
Sorafenib (Reference) 1~1.8
10~2.8

Data compiled from in vitro studies on HepG2 hepatoma cells. mdpi.com

Modulation of Signal Transduction Pathways (e.g., PI3K/Akt, STAT3, ERK)

The anticancer effects of this compound and its analogs are also attributed to their ability to modulate critical intracellular signaling pathways that are often hyperactivated in cancer.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Some thiophene derivatives have been shown to induce apoptosis in cancer cells through the regulation of the Akt pathway. rsc.org

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein that, when aberrantly activated, promotes tumor growth and survival. Thiophene-containing compounds have been investigated for their potential to inhibit STAT3 signaling.

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, part of the MAPK cascade, is also frequently dysregulated in cancer. Certain thiophene derivatives have demonstrated the ability to modulate the MAPK pathway, contributing to their pro-apoptotic effects. rsc.org

A significant finding is the identification of 3-aryl-2-(thien-2-yl)acrylonitrile derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. mdpi.com This inhibition directly impacts downstream signaling cascades crucial for cancer cell survival and angiogenesis.

Anti-angiogenic Mechanisms in Cell Culture Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of VEGFR-2 by analogs of this compound strongly suggests a potential for anti-angiogenic activity. mdpi.com By blocking VEGFR-2, these compounds can interfere with the signaling cascade that promotes the proliferation, migration, and tube formation of endothelial cells, which are the fundamental steps of angiogenesis. In vitro models of angiogenesis, such as endothelial cell tube formation assays, are crucial for validating the anti-angiogenic potential of these compounds.

Autophagy Modulation

Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. The modulation of autophagy is being explored as a therapeutic strategy in cancer. nih.govnih.gov While direct evidence for autophagy modulation by this compound is currently lacking, the interplay between apoptosis and autophagy is well-established. Given the pro-apoptotic effects of its analogs, investigating their impact on autophagic pathways in cancer cells is a promising area for future research.

Enzyme Inhibition Studies (In Vitro)

The in vitro enzyme inhibition studies of this compound and its analogs have primarily focused on their potential as kinase inhibitors, a class of enzymes that play a critical role in cellular signaling pathways and are often implicated in diseases such as cancer. Research in this area has sought to identify specific enzyme targets, understand the kinetics of inhibition, and explore the potential for allosteric modulation.

Research into the enzyme inhibitory profile of compounds structurally related to this compound has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a significant target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.

A study focusing on a series of 3-Aryl-2-(2-thienyl)acrylonitriles , which are close structural analogs of this compound, revealed their activity as multi-kinase inhibitors. dntb.gov.uaresearchgate.netnih.govnih.gov Specifically, two derivatives, referred to as 1b and 1c in the study, demonstrated a preferential inhibitory activity against VEGFR-2 tyrosine kinase. dntb.gov.uaresearchgate.netnih.govnih.gov This identification was a result of kinase profiling against a panel of cancer-relevant protein kinases. dntb.gov.uaresearchgate.net

The general class of compounds to which this compound belongs, known as tyrphostins, are recognized as tyrosine kinase inhibitors. nih.gov The thienyl (thiophene) moiety is a common feature in various compounds with demonstrated antitumor activities. nih.gov

While the primary focus has been on kinases, the broader screening of this compound and its analogs against other enzyme classes, such as proteases, is not extensively documented in the currently available scientific literature. The existing data strongly points towards VEGFR-2 as a key enzyme target for this class of compounds.

Table 1: Identified Enzyme Targets for Analogs of this compound

Compound Class Specific Analogs Primary Enzyme Target Enzyme Class
3-Aryl-2-(2-thienyl)acrylonitriles 1b, 1c Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase

Kinetic Analysis of Enzyme Inhibition

The study on these acrylonitrile derivatives determined their half-maximal inhibitory concentrations (IC50) against hepatoma cell lines, which gives an indication of their biological potency. It is important to note that these values represent the concentration required to inhibit cell growth by 50% and are not direct measures of enzyme inhibition kinetics, such as the inhibition constant (Ki).

The research indicated that four of the fourteen synthesized derivatives inhibited hepatoma cell proliferation at sub-micromolar concentrations, with IC50 values lower than that of the established multi-kinase inhibitor, sorafenib. researchgate.net This suggests a potent biological effect that is likely mediated through the inhibition of key cellular kinases, including VEGFR-2.

Unfortunately, specific kinetic parameters like the Ki value, which quantifies the binding affinity of the inhibitor to the enzyme, and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound or its direct analogs with respect to VEGFR-2 or other kinases have not been detailed in the available literature. Such studies would be crucial to fully characterize the inhibitor-enzyme interaction and to understand the precise mechanism of inhibition at a molecular level.

Table 2: In Vitro Potency of 3-Aryl-2-(2-thienyl)acrylonitrile Analogs Against Hepatoma Cells

Compound Cell Line IC50 (µM)
Analog 1a HepG2 >10
Analog 1b HepG2 1.2 ± 0.2
Analog 1c HepG2 0.8 ± 0.1
Analog 1e HepG2 2.5 ± 0.4
Sorafenib (Reference) HepG2 3.5 ± 0.5

Data extracted from a study on 3-Aryl-2-(2-thienyl)acrylonitriles.

Allosteric Modulation Studies

Currently, there is no direct evidence or published research to suggest that this compound or its known analogs function as allosteric modulators of any enzyme. The available data on the inhibitory activity of the analogous 3-Aryl-2-(2-thienyl)acrylonitriles points towards an interaction with the kinase domain of VEGFR-2, which is typical of ATP-competitive inhibitors rather than allosteric modulators.

Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. While this is an area of significant interest in drug discovery for achieving greater selectivity, studies investigating such a mechanism for this particular class of compounds have not been reported.

Future research could explore the possibility of allosteric inhibition by these compounds through detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy of the enzyme-inhibitor complex, and through sophisticated kinetic assays designed to detect allosteric effects. Without such dedicated studies, the potential for allosteric modulation by this compound and its derivatives remains speculative.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-3-phenyl-2-thien-2-ylacrylic acid with high stereochemical purity?

  • Methodological Answer : Optimize reaction conditions using a Wittig or Horner-Wadsworth-Emmons reaction, ensuring controlled stereochemistry. Key parameters include:

  • Catalyst selection (e.g., triphenylphosphine for Wittig reactions).
  • Solvent polarity (e.g., THF or DMF) to stabilize intermediates.
  • Temperature control (60–80°C) to minimize side reactions.
  • Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the (E)-isomer .
    • Validation : Confirm stereochemistry using NOESY NMR (absence of cross-peaks between thienyl and phenyl protons) or X-ray crystallography .

Q. How can X-ray crystallography confirm the molecular structure and stereochemistry of this compound?

  • Methodological Answer :

Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

Collect diffraction data using a Mo/Kα radiation source (λ = 0.71073 Å) at 100 K.

Solve the structure using direct methods (SHELXT ) and refine with SHELXL .

Validate stereochemistry by analyzing the C2-C3 bond geometry (torsion angle ~180° for E-configuration).

  • Software : Use OLEX2 for structure visualization and refinement.

Q. What spectroscopic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.8 ppm for thienyl/phenyl groups) and acrylate carbonyl (δ ~170 ppm).
  • IR : Confirm C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns.
    • Reference Standards : Compare with published spectra of structurally similar acrylates .

Advanced Research Questions

Q. How should researchers address crystallographic disorder in the thienyl or phenyl groups during refinement?

  • Methodological Answer :

  • Use SHELXL’s PART and FREE commands to model partial occupancy .
  • Apply geometric constraints (e.g., SIMU, DELU) to maintain reasonable bond lengths/angles.
  • Validate with residual density maps (peak thresholds < 1 eÅ⁻³).
    • Example : For thienyl disorder, split the moiety into two positions and refine occupancy factors iteratively .

Q. What statistical approaches resolve contradictions between theoretical and experimental data (e.g., bond length discrepancies)?

  • Methodological Answer :

  • Perform error analysis: Calculate standard uncertainties (SUs) for experimental bond lengths and compare with DFT-optimized values (B3LYP/6-311+G(d,p)).
  • Use χ² tests to assess significance of deviations.
  • Investigate systematic errors (e.g., thermal motion, crystal packing effects) via Hirshfeld surface analysis .

Q. How can computational methods complement experimental studies of electronic properties?

  • Methodological Answer :

  • Conduct DFT calculations to model HOMO/LUMO distributions and electrostatic potential surfaces.
  • Validate with experimental UV-Vis spectra (λmax for π→π* transitions) and X-ray charge density maps .
  • Use Multiwfn or VMD for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.